3-Amino-6-(3,4-dichlorophenyl)pyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-(3,4-dichlorophenyl)pyrazine-2-carbonitrile: is a heterocyclic compound that features a pyrazine ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(3,4-dichlorophenyl)pyrazine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorobenzonitrile with hydrazine hydrate can yield the desired pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(3,4-dichlorophenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-6-(3,4-dichlorophenyl)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Amino-6-(3,4-dichlorophenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 3-Amino-6-(2,4-dichlorophenyl)pyrazine-2-carbonitrile
- 3-Amino-6-(3,5-dichlorophenyl)pyrazine-2-carbonitrile
- 3-Amino-6-(3,4-difluorophenyl)pyrazine-2-carbonitrile
Comparison: Compared to its similar compounds, 3-Amino-6-(3,4-dichlorophenyl)pyrazine-2-carbonitrile exhibits unique properties due to the specific positioning of the dichlorophenyl group. This positioning can influence its reactivity, biological activity, and overall stability. The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring can enhance its interaction with biological targets, making it a more potent compound in certain applications .
Properties
IUPAC Name |
3-amino-6-(3,4-dichlorophenyl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-2-1-6(3-8(7)13)10-5-16-11(15)9(4-14)17-10/h1-3,5H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYLKCGZJCJXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C(=N2)C#N)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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